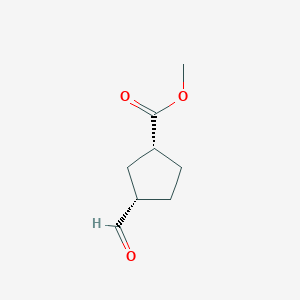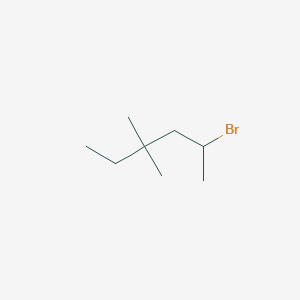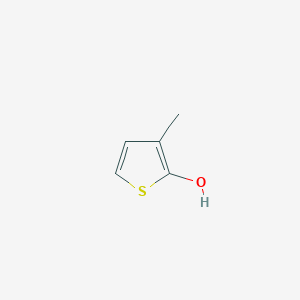
3-Methylthiophen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylthiophen-2-ol is an organosulfur compound with the molecular formula C(_5)H(_6)OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its distinctive odor and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylthiophen-2-ol can be synthesized through several methods. One common approach involves the sulfidation of 2-methylsuccinate. This process typically requires a sulfurizing agent such as phosphorus pentasulfide (P(4)S({10})) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced via vapor-phase dehydrogenation of 3-methylthiophene. This method involves the removal of hydrogen atoms from 3-methylthiophene in the presence of a catalyst at high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylthiophen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Applications De Recherche Scientifique
3-Methylthiophen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research has shown its potential in developing new pharmaceuticals with anticonvulsant and antinociceptive properties
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 3-Methylthiophen-2-ol involves its interaction with various molecular targets and pathways:
Voltage-Gated Sodium Channels: It can inhibit these channels, which are crucial for the propagation of nerve impulses.
L-Type Calcium Channels: It also shows moderate inhibition of these channels, affecting calcium ion flow in cells.
GABA Transporter (GAT): It has been shown to influence the GABAergic system, which is involved in inhibitory neurotransmission.
Comparaison Avec Des Composés Similaires
3-Methylthiophen-2-ol can be compared with other thiophene derivatives:
2-Methylthiophene: Similar in structure but differs in the position of the methyl group.
3-Methylthiophene: Lacks the hydroxyl group present in this compound.
Thiophene: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of both a methyl group and a hydroxyl group on the thiophene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C5H6OS |
|---|---|
Poids moléculaire |
114.17 g/mol |
Nom IUPAC |
3-methylthiophen-2-ol |
InChI |
InChI=1S/C5H6OS/c1-4-2-3-7-5(4)6/h2-3,6H,1H3 |
Clé InChI |
HYCQDSHZGRNFRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


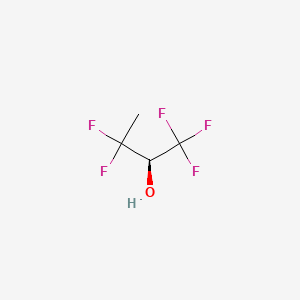
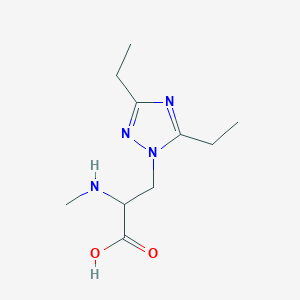
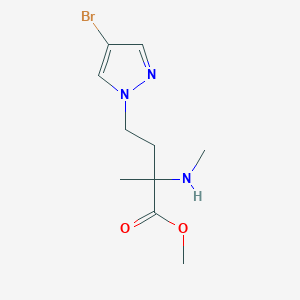
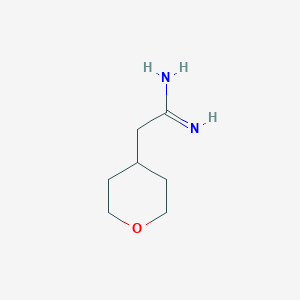
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
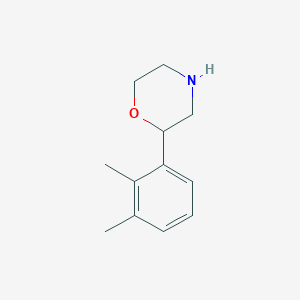
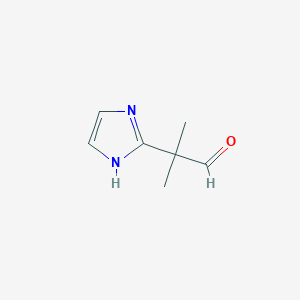
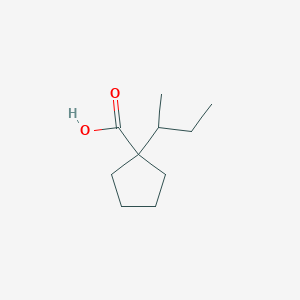
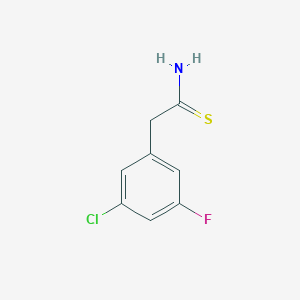
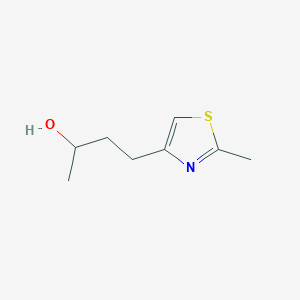
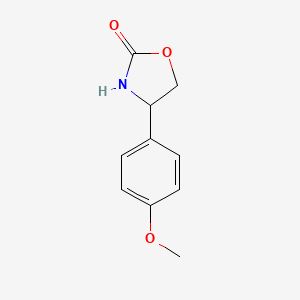
![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
